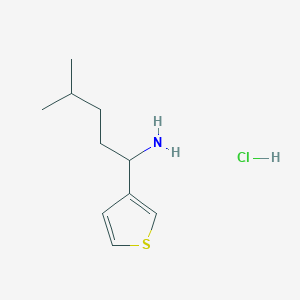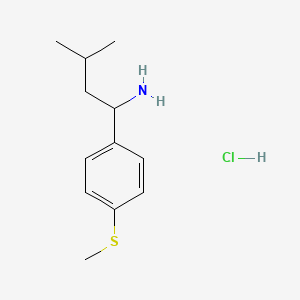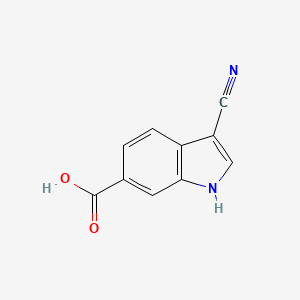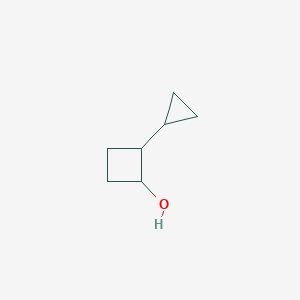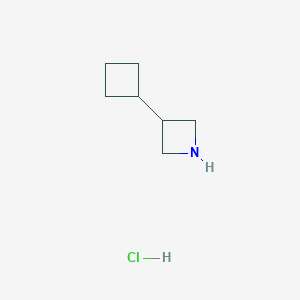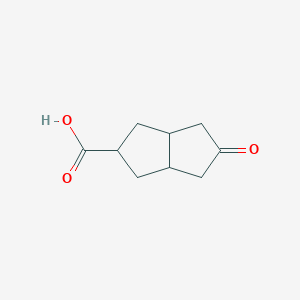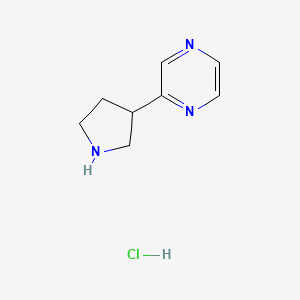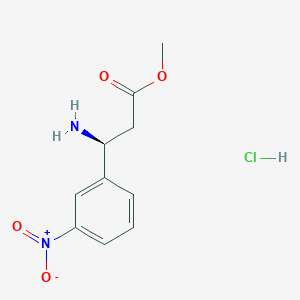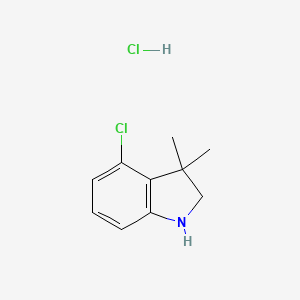
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
概要
説明
“3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid” is a derivative of benzoic acid . It is a complex organic compound that contains chlorine, fluorine, and a trifluoromethyl group attached to a benzoic acid core .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzoic acid core with chlorine, fluorine, and a trifluoromethyl group attached to it . The InChI code for this compound is1S/C8H3ClF4O2/c9-5-4 (8 (11,12)13)2-1-3 (6 (5)10)7 (14)15/h1-2H, (H,14,15) .
科学的研究の応用
Directed Lithiation and Functionalization
Directed lithiation of unprotected benzoic acids, including derivatives like 3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, allows for the ortho-lithiation and subsequent introduction of various functional groups. This method facilitates the synthesis of ortho-substituted products and provides routes to benzoic acids tri- and tetra-substituted with diverse functionalities, showcasing its utility in synthetic chemistry (Bennetau et al., 1995).
Structure-Metabolism Relationships
The study of structure-metabolism relationships for substituted benzoic acids, including fluorinated derivatives, in rats reveals insights into the metabolic fate of these compounds. Such research is vital for understanding how modifications to the benzoic acid structure, such as the introduction of a trifluoromethyl group, influence metabolic pathways and can inform the design of compounds with desired biodegradability or stability profiles (Ghauri et al., 1992).
Polymer Synthesis
The compound plays a role in the synthesis of soluble fluoro-polyimides, which are high-performance materials with excellent thermal stability and low moisture absorption. These materials are relevant in various industrial applications, including electronics and aerospace, where their unique properties can be leveraged (Xie et al., 2001).
Environmental Remediation
Research on the photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives, including those similar to this compound, in aqueous media under UV light, provides valuable insights into environmental remediation techniques. This research is crucial for developing methods to break down persistent organic pollutants in water sources (Hidaka et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, “2-Fluoro-3-(trifluoromethyl)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
The mechanism of action, targets, and biochemical pathways of a compound depend on its specific chemical structure and the functional groups it contains. In general, benzoic acid derivatives can participate in various types of reactions, such as nucleophilic substitution and oxidation .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a drug’s efficacy and safety profile. These properties can vary widely among different benzoic acid derivatives, depending on their specific chemical structures .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that affects the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of certain signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a signaling cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold dose beyond which the compound can cause significant physiological changes, including organ damage and metabolic disturbances. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within different cellular compartments can influence its localization and accumulation, thereby affecting its biological activity. Studies have shown that the compound can accumulate in specific tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its precise mode of action .
特性
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXIAVHSINVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




